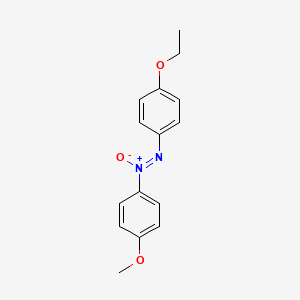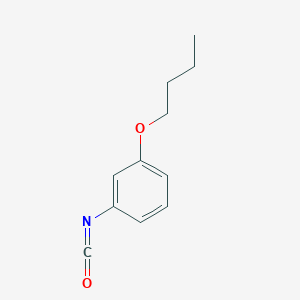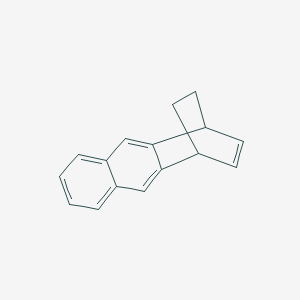
1,4-Dihydro-1,4-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,4-Dihydro-1,4-ethanoanthracene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . One common synthetic route includes the reaction of anthracene with ethylene in the presence of a catalyst under high pressure and temperature conditions . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,4-Dihydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dihydro-1,4-ethanoanthracene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-1,4-ethanoanthracene involves its interaction with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
1,4-Dihydro-1,4-ethanoanthracene can be compared with other similar compounds, such as:
Anthracene: The parent compound, which lacks the ethano bridge and has different chemical properties.
1,4-Methanoanthracene: Another derivative with a methano bridge instead of an ethano bridge, leading to different reactivity and applications.
1,4-Ethanonaphthalene: A smaller analog with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
55431-80-6 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C16H14/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h1-5,7,9-12H,6,8H2 |
Clave InChI |
DOOOTGSRXLETQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C3=CC4=CC=CC=C4C=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



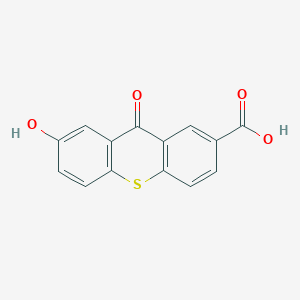
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
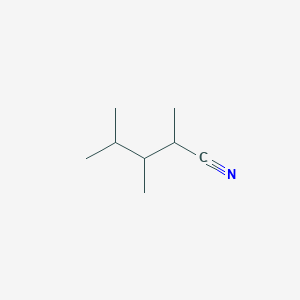
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)



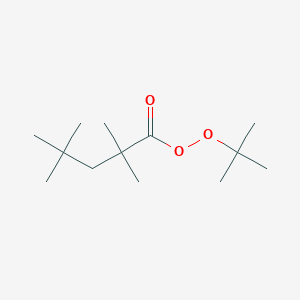
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

